molecular formula C11H12ClN B13413209 a-Isopropyl-4-chlorophenylacetonitrile

a-Isopropyl-4-chlorophenylacetonitrile

Cat. No.: B13413209
M. Wt: 193.67 g/mol
InChI Key: VASIBIJDEHFURK-UHFFFAOYSA-N
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Description

a-Isopropyl-4-chlorophenylacetonitrile is an organic compound with the molecular formula C11H12ClN It is characterized by the presence of an isopropyl group, a chlorine atom, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-Isopropyl-4-chlorophenylacetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:

4-Chlorobenzyl cyanide+Isopropyl bromideK2CO3,RefluxThis compound\text{4-Chlorobenzyl cyanide} + \text{Isopropyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 4-Chlorobenzyl cyanide+Isopropyl bromideK2​CO3​,Reflux​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

a-Isopropyl-4-chlorophenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium ethoxide (NaOEt) in ethanol or sodium amide (NaNH2) in liquid ammonia.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzamide or 4-chlorobenzoic acid.

    Reduction: Formation of a-isopropyl-4-chlorophenylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

a-Isopropyl-4-chlorophenylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a-Isopropyl-4-chlorophenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The isopropyl and chlorine substituents can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl cyanide: Lacks the isopropyl group, making it less lipophilic.

    4-Chlorophenylacetonitrile: Similar structure but without the isopropyl group.

    4-Methoxyphenylacetonitrile: Contains a methoxy group instead of chlorine, altering its electronic properties.

Uniqueness

a-Isopropyl-4-chlorophenylacetonitrile is unique due to the presence of both isopropyl and chlorine substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

2-(4-chloro-2-propan-2-ylphenyl)acetonitrile

InChI

InChI=1S/C11H12ClN/c1-8(2)11-7-10(12)4-3-9(11)5-6-13/h3-4,7-8H,5H2,1-2H3

InChI Key

VASIBIJDEHFURK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Cl)CC#N

Origin of Product

United States

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